molecular formula C6H7NO3S B2521184 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde CAS No. 2137720-76-2

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde

Cat. No.: B2521184
CAS No.: 2137720-76-2
M. Wt: 173.19
InChI Key: XGVLMVMAURBUSC-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde is a chemical compound characterized by its thiazole ring structure, which includes sulfur and nitrogen atoms. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of methoxy groups at the 3 and 5 positions of the thiazole ring, along with an aldehyde group at the 4 position, contributes to its unique chemical properties.

Scientific Research Applications

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde has several scientific research applications:

Preparation Methods

The synthesis of 3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3,5-dimethoxythiazole with a formylating agent to introduce the aldehyde group at the 4 position. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound. Specific details on reaction conditions and reagents used in these processes are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

3,5-Dimethoxy-1,2-thiazole-4-carbaldehyde can be compared with other thiazole derivatives, such as:

Properties

IUPAC Name

3,5-dimethoxy-1,2-thiazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-9-5-4(3-8)6(10-2)11-7-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVLMVMAURBUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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